

Dregeoside Da1 literature review and historical context

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Compound of Interest					
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Dregeoside Da1: A Comprehensive Technical Guide

This in-depth technical guide provides a thorough review of **Dregeoside Da1**, a steroidal glycoside isolated from Dregea volubilis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its historical context, physicochemical properties, and biological activities. It includes a compilation of available quantitative data, detailed experimental protocols, and visualizations of key processes.

Historical Context and Discovery

Dregea volubilis (L.f.) Benth. ex Hook.f., a member of the Apocynaceae family, is a climbing shrub found extensively in Southeast Asia, India, and Southern China.[1] Traditionally, various parts of the plant have been utilized in folk medicine to treat a range of ailments. The leaves have been used as an application for boils and abscesses, while the roots and tender stalks have served as an emetic and expectorant.[2] In some cultures, the plant has been used to manage conditions such as asthma, sore throat, and eczema, and as an antidote for poison.[2] [3] The young shoots and inflorescence are also consumed as a vegetable in some regions.[2]

The scientific investigation into the chemical constituents of Dregea volubilis led to the isolation and characterization of numerous secondary metabolites, including triterpenoid glycosides, flavonoids, and pregnane glycosides.[1][2] Among these, **Dregeoside Da1** was identified as a polyhydroxypregnane glycoside. The first detailed report of its isolation and structural



elucidation was published in the Chemical & Pharmaceutical Bulletin in 1985. This seminal work laid the foundation for further investigation into its biological properties.[3]

Physicochemical Properties

Dregeoside Da1 is a steroidal glycoside with the molecular formula C42H70O15 and a molecular weight of 815.0 g/mol .[1] It is characterized by a polyhydroxypregnane aglycone linked to a chain of sugar moieties. The detailed structure was elucidated using spectroscopic techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]

Table 1: Physicochemical Properties of Dregeoside Da1

Property	Value	Source
CAS Number	98665-65-7	[5][6]
Molecular Formula	C42H70O15	[5]
Molecular Weight	815.0 g/mol	[5]
Polyhydroxypregnane Glycoside		[4]
Appearance	White powder	
Solubility	Soluble in methanol, ethanol, DMSO, and pyridine.	[3]

Biological Activities and Mechanism of Action

Preliminary studies on extracts of Dregea volubilis and isolated compounds, including **Dregeoside Da1**, have revealed a range of biological activities. The most notable of these is its potential as an α -glucosidase inhibitor, suggesting its relevance in the management of diabetes.[7] α -Glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition can help to control postprandial hyperglycemia.

While the precise mechanism of action for **Dregeoside Da1** is still under investigation, its inhibitory effect on α -glucosidase likely stems from its ability to bind to the active site of the



enzyme, preventing the breakdown of complex carbohydrates into absorbable monosaccharides. Further research is required to fully elucidate the signaling pathways involved and to explore other potential biological targets.

Quantitative Data

To date, there is a limited amount of publicly available quantitative data specifically for **Dregeoside Da1**. One study reported the α -glucosidase inhibitory activity of related compounds from Dregea volubilis, providing context for the potential potency of **Dregeoside Da1**. For instance, Volubiloside A and Drevoluoside N, also isolated from the same plant, showed significant α -glucosidase inhibition.[7]

Table 2: α-Glucosidase Inhibitory Activity of Compounds from Dregea volubilis

Compound	Concentration (μM)	% Inhibition	Positive Control (Acarbose)	Source
Volubiloside A	40	51.3 ± 3.2	59.8 ± 1.6	[7]
Drevoluoside N	40	50.4 ± 3.1	59.8 ± 1.6	[7]

Note: Specific quantitative data for **Dregeoside Da1**'s α -glucosidase inhibitory activity (e.g., IC50 value) is not available in the reviewed literature and awaits further investigation.

Experimental Protocols Isolation of Dregeoside Da1

The following is a generalized protocol for the isolation of **Dregeoside Da1** from the leaves of Dregea volubilis, based on common phytochemical extraction and purification techniques for steroidal glycosides.

 Plant Material Collection and Preparation: Fresh leaves of Dregea volubilis are collected, authenticated, and shade-dried at room temperature. The dried leaves are then ground into a fine powder.



- Extraction: The powdered leaves are subjected to exhaustive extraction with methanol at room temperature. The methanolic extract is then concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude methanolic extract is suspended in water and successively
 partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl
 acetate, to separate compounds based on their polarity.
- Column Chromatography: The ethyl acetate fraction, which is typically rich in glycosides, is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform and methanol.
- Further Purification: Fractions containing **Dregeoside Da1**, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Dregeoside Da1**.

Structural Characterization

The structure of the isolated **Dregeoside Da1** is elucidated using a combination of spectroscopic methods:

- Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1D NMR: ¹H and ¹³C NMR spectra are recorded to identify the types and number of protons and carbons in the molecule.
 - 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons and to determine the complete structure of the aglycone and the sugar sequence.

α-Glucosidase Inhibition Assay

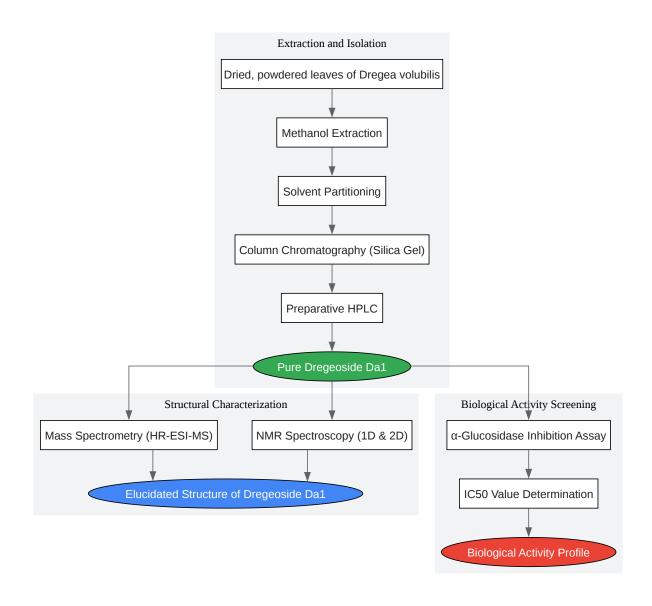


The following is a representative protocol for assessing the α -glucosidase inhibitory activity of **Dregeoside Da1**.

- Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
- Assay Procedure:
 - \circ A solution of **Dregeoside Da1** at various concentrations is pre-incubated with the α -glucosidase solution in a 96-well microplate at 37°C for 10 minutes.
 - The reaction is initiated by adding the pNPG solution to the mixture.
 - The reaction is allowed to proceed at 37°C for 20 minutes.
 - The reaction is stopped by adding a sodium carbonate solution.
- Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm. Acarbose is used as a positive control.

Visualizations





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Caption: Experimental workflow for the isolation, characterization, and biological evaluation of **Dregeoside Da1**.

Conclusion and Future Directions

Dregeoside Da1, a polyhydroxypregnane glycoside from Dregea volubilis, represents a promising natural product with potential therapeutic applications, particularly in the context of diabetes management due to its α -glucosidase inhibitory activity. While its initial isolation and structural characterization have been established, further research is imperative. Future studies should focus on:

- Comprehensive Biological Screening: Evaluating Dregeoside Da1 against a wider range of biological targets to uncover its full therapeutic potential.
- Quantitative Pharmacological Data: Determining precise IC50 and EC50 values for its various biological activities.
- Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by **Dregeoside Da1**.
- In Vivo Studies: Assessing the efficacy and safety of Dregeoside Da1 in animal models to validate its therapeutic potential.
- Synthesis and Analogue Development: Exploring the chemical synthesis of Dregeoside Da1
 and its analogues to improve potency and pharmacokinetic properties.

A deeper understanding of **Dregeoside Da1** will be crucial for its potential development as a novel therapeutic agent.

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